molecular formula C17H20N2O5S B4685794 N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4685794
M. Wt: 364.4 g/mol
InChI Key: KQVOHEKUEFIILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMPPG, is a chemical compound that has been widely used in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in the field of neuroscience.

Mechanism of Action

N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor. It binds to the receptor and prevents the binding of glycine, which is an inhibitory neurotransmitter. This results in the inhibition of glycine-mediated neurotransmission, leading to the blocking of pain signals and the prevention of seizures.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to block the glycine receptors in the spinal cord, leading to the inhibition of pain signals. This compound has also been found to have antiepileptic effects, making it a potential candidate for the treatment of epilepsy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective glycine receptor antagonist, making it a valuable tool for the study of glycine receptors. This compound has also been found to have low toxicity, making it safer to use in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and further research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the research on N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new pain medications based on the blocking of glycine receptors. This compound has shown promising results in the inhibition of pain signals, and further research is needed to develop new medications based on this mechanism of action. Another potential direction is the development of new antiepileptic medications based on the antiepileptic effects of this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of epilepsy.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has potential applications in the field of neuroscience, particularly in the study of pain and epilepsy. This compound acts as a competitive antagonist of the glycine receptor, blocking pain signals and preventing seizures. This compound has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, further research is needed to fully understand the properties and potential applications of this compound.

Scientific Research Applications

N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research as a glycine receptor antagonist. It has been found to have potential applications in the field of neuroscience, particularly in the study of pain and epilepsy. This compound has been shown to block the glycine receptors in the spinal cord, which are involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new pain medications. This compound has also been found to have antiepileptic effects, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-19(25(21,22)16-7-5-4-6-8-16)12-17(20)18-13-9-14(23-2)11-15(10-13)24-3/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVOHEKUEFIILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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